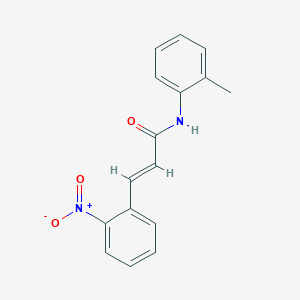![molecular formula C18H15Cl2N5O3 B15016774 N-(2,5-dichlorophenyl)-4-methoxy-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B15016774.png)
N-(2,5-dichlorophenyl)-4-methoxy-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-DICHLOROPHENYL)-4-METHOXY-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenyl, methoxy, and pyrazole moieties, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of N-(2,5-DICHLOROPHENYL)-4-METHOXY-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C . This reaction yields a series of dichlorobenzamide derivatives, which are then further characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy and pyrazole groups allows for oxidation reactions under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Common reagents used in these reactions include thionyl chloride, methyl iodide, and various arylamines . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(2,5-DICHLOROPHENYL)-4-METHOXY-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl and pyrazole groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar compounds include other dichlorobenzamide derivatives, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
These compounds share structural similarities but differ in their specific substituents and reactivity. N-(2,5-DICHLOROPHENYL)-4-METHOXY-3-{2-[(4Z)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE is unique due to its methoxy and pyrazole groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H15Cl2N5O3 |
|---|---|
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]benzamide |
InChI |
InChI=1S/C18H15Cl2N5O3/c1-9-16(18(27)25-22-9)24-23-14-7-10(3-6-15(14)28-2)17(26)21-13-8-11(19)4-5-12(13)20/h3-8H,1-2H3,(H,21,26)(H2,22,25,27) |
Clé InChI |
LYWNCVGJHMXDEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NN1)N=NC2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylphenyl)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide](/img/structure/B15016698.png)
![4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15016706.png)
![2-[(4-Methylphenyl)amino]-N'-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide](/img/structure/B15016710.png)

![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016719.png)
![4-bromo-2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B15016721.png)
![N-cyclopentyl-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B15016735.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B15016743.png)

![N-[4-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]hexanamide](/img/structure/B15016753.png)
![1-{4-[(Z)-(4-fluorophenyl)(2-phenylhydrazinylidene)methyl]phenyl}piperidine](/img/structure/B15016761.png)
![2,4-dichloro-6-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}phenol](/img/structure/B15016762.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide](/img/structure/B15016768.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(2-chlorophenyl)ethyl]ethanediamide](/img/structure/B15016771.png)
